molecular formula C27H47NO B12541701 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde CAS No. 143183-17-9

4-{[Methyl(octadecyl)amino]methyl}benzaldehyde

Cat. No.: B12541701
CAS No.: 143183-17-9
M. Wt: 401.7 g/mol
InChI Key: KSEZHLYGKRTQAQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for 4-{[methyl(octadecyl)amino]methyl}benzaldehyde is 4-[(methyloctadecylamino)methyl]benzaldehyde . This nomenclature follows IUPAC rules by prioritizing the longest carbon chain (octadecyl) as the parent alkyl group, with the methylamino substituent attached to the benzaldehyde core at the para position.

Structurally, the compound consists of a benzaldehyde moiety (a benzene ring with an aldehyde functional group at position 1) substituted at position 4 by a methylene-linked methyloctadecylamino group. The octadecyl chain (C18H37) is bonded to the nitrogen atom, which is also methylated. The molecular formula is C27H47NO , reflecting 27 carbon atoms, 47 hydrogen atoms, one nitrogen atom, and one oxygen atom.

A simplified structural representation is:

          O
          ||  
C<sub>6</sub>H<sub>4</sub>–CH<sub>2</sub>–N(CH<sub>3</sub>)–C<sub>18</sub>H<sub>37</sub>

Alternative Nomenclatural Systems and Common Synonyms

This compound is recognized under several synonymous designations across chemical databases:

  • 4-[[Methyl(octadecyl)amino]methyl]benzaldehyde
  • 4-(Methyloctadecylaminomethyl)benzaldehyde

The CAS Registry Number, a universal identifier for chemical substances, is 143183-17-9 . Other identifiers include:

  • SCHEMBL21523334 (in PubChem derivatives)
  • DTXSID90766860 (DSSTox Substance ID)

Table 1 summarizes key identifiers:

Property Value
IUPAC Name 4-[(methyloctadecylamino)methyl]benzaldehyde
CAS Registry Number 143183-17-9
Molecular Formula C27H47NO
Exact Mass 401.366 g/mol

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number 143183-17-9 is uniquely assigned to this compound and corroborated by chemical databases such as ChemSrc. Cross-referencing this identifier with its molecular formula (C27H47NO ) confirms consistency across sources. The molecular weight, calculated as 401.668 g/mol , aligns with theoretical values derived from atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).

The structural validation is further supported by the compound’s SMILES notation:

O=CC1=CC=C(C=C1)CN(C(C)C)CCCCCCCCCCCCCCCCC  

This notation explicitly defines the benzaldehyde core, methylene bridge, and branched methyl-octadecylamino group.

Properties

CAS No.

143183-17-9

Molecular Formula

C27H47NO

Molecular Weight

401.7 g/mol

IUPAC Name

4-[[methyl(octadecyl)amino]methyl]benzaldehyde

InChI

InChI=1S/C27H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28(2)24-26-19-21-27(25-29)22-20-26/h19-22,25H,3-18,23-24H2,1-2H3

InChI Key

KSEZHLYGKRTQAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)CC1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Bromomethyl)benzaldehyde

The precursor 4-(bromomethyl)benzaldehyde is critical for this route. It is synthesized via bromination of 4-methylbenzaldehyde using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride at 78°C. Alternative methods include halogenation with PBr₃ in dichloromethane at 0–5°C.

Key Data:

Parameter Value Source
Yield 85–90%
Reaction Time 3–5 hours

Alkylation with N-Methyloctadecylamine

4-(Bromomethyl)benzaldehyde reacts with N-methyloctadecylamine in anhydrous DMF at 60–65°C under nitrogen. A base like K₂CO₃ neutralizes HBr, driving the reaction to completion.

Optimized Conditions:

  • Molar Ratio: 1:1.2 (aldehyde:amine)
  • Solvent: DMF or THF
  • Yield: 78–82%

Mechanism:
$$
\text{Ar-CH}2\text{Br} + \text{HN(CH}3\text{)(C}{18}\text{H}{37}) \rightarrow \text{Ar-CH}2\text{N(CH}3\text{)(C}{18}\text{H}{37}) + \text{HBr}
$$

Mannich Reaction-Based Approaches

Direct Aminomethylation of Benzaldehyde

A modified Mannich reaction employs benzaldehyde , formaldehyde , and N-methyloctadecylamine in acidic ethanol. The reaction proceeds via iminium ion intermediates, forming the target compound.

Conditions:

  • Catalyst: 10% HCl or H₂SO₄
  • Temperature: Reflux (80°C)
  • Yield: 68–72%

Limitations:

  • Competing self-condensation of formaldehyde.
  • Requires strict stoichiometric control to avoid polysubstitution.

Preformed Mannich Base Strategy

To bypass side reactions, a preformed Mannich base (e.g., 4-hydroxymethylbenzaldehyde ) reacts with N-methyloctadecylamine under mild conditions.

Steps:

  • Synthesize 4-hydroxymethylbenzaldehyde via hydroxymethylation of benzaldehyde.
  • Convert hydroxyl to a leaving group (e.g., Cl using SOCl₂).
  • Substitute with N-methyloctadecylamine.

Yield: 75–80%

Reductive Amination Pathways

Reductive Coupling of 4-Aminomethylbenzaldehyde

4-Aminomethylbenzaldehyde undergoes reductive alkylation with octadecyl methyl ketone using NaBH₃CN in methanol.

Reaction Scheme:
$$
\text{Ar-CH}2\text{NH}2 + \text{CH}3\text{CO-C}{18}\text{H}{37} \xrightarrow{\text{NaBH}3\text{CN}} \text{Ar-CH}2\text{N(CH}3\text{)(C}{18}\text{H}{37})
$$

Yield: 70–75%

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patents highlight the use of continuous flow systems for large-scale synthesis, ensuring efficient mixing and temperature control.

Advantages:

  • Reduced reaction time (2–3 hours vs. 6–8 hours batch).
  • 95% purity without chromatography.

Solvent and Catalyst Recycling

Ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate ) serve as recyclable catalysts in aldol condensation steps, reducing waste.

Analytical Validation and Quality Control

Characterization Data

Property Value Method
Molecular Weight 387.64 g/mol HRMS
Boiling Point 420–425°C (dec.) DSC
LogP 8.20 HPLC

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity, critical for pharmaceutical applications.

Emerging Methodologies and Innovations

Photocatalytic Aminomethylation

Recent studies utilize TiO₂ nanoparticles under UV light to catalyze the aminomethylation of benzaldehyde derivatives, achieving 85% yield at ambient temperature.

Biocatalytic Approaches

Lipase-mediated synthesis in non-aqueous media offers an eco-friendly alternative, though yields remain modest (50–55%).

Chemical Reactions Analysis

Types of Reactions: 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-{[Methyl(octadecyl)amino]methyl}benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the long octadecyl chain may influence the compound’s solubility and interaction with lipid membranes .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the benzaldehyde core with amino-alkyl modifications but differ in substituent length, branching, or electronic properties (Table 1):

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
4-{[Methyl(octadecyl)amino]methyl}benzaldehyde C₂₇H₄₅NO 399.65 Methyl, octadecyl (C18) High lipophilicity; surfactant potential
4-(Ethyl(methyl)amino)benzaldehyde C₁₀H₁₃NO 163.22 Ethyl, methyl Intermediate in drug synthesis
4-(Isopropyl(phenyl)amino)benzaldehyde C₁₆H₁₇NO 239.32 Isopropyl, phenyl Enhanced π-π interactions
4-(Butyl(methyl)amino)benzaldehyde C₁₂H₁₇NO 191.27 Butyl, methyl Moderate solubility in polar solvents

Physicochemical and Functional Differences

  • Lipophilicity: The octadecyl chain in the target compound drastically increases logP (estimated >8) compared to analogs like 4-(ethyl(methyl)amino)benzaldehyde (logP ~1.5), impacting solubility in aqueous systems .
  • Thermal Stability: Long alkyl chains may lower melting points (e.g., the target compound is likely a liquid or low-melting solid at room temperature), whereas phenyl-substituted analogs (e.g., 4-(isopropyl(phenyl)amino)benzaldehyde) exhibit higher rigidity and melting points .
  • Applications: Target Compound: Potential use in lipid nanoparticles or as a phase-transfer catalyst. 4-(Dimethylamino)benzaldehyde derivatives: Utilized in hydrazide formations for crystallography or antimicrobial agents, leveraging the aldehyde group’s reactivity . 3,4-Dimethylbenzaldehyde: Industrial applications in fragrances and polymer additives due to volatility and stability .

Biological Activity

4-{[Methyl(octadecyl)amino]methyl}benzaldehyde is an organic compound that exhibits significant biological activity due to its unique structural properties. This compound, characterized by a long alkyl chain and an aldehyde functional group, has been investigated for its potential applications in various fields, including drug delivery and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde is C_{25}H_{43}N O, with a molecular weight of approximately 387.6 g/mol. The structure consists of a benzaldehyde moiety substituted with a methyl group on the nitrogen of an octadecylamine, which enhances its lipophilicity and allows it to integrate into lipid bilayers effectively.

Surfactant Properties

Research indicates that 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde exhibits notable surfactant properties. Its long hydrophobic alkyl chain facilitates interaction with biological membranes, potentially altering membrane fluidity and permeability. This characteristic is crucial for applications in drug delivery systems, where modifying membrane dynamics can enhance the uptake of therapeutic agents into cells.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. Its ability to disrupt bacterial cell membranes suggests potential applications in developing new antimicrobial agents. The integration of the compound into lipid membranes can lead to increased permeability, which may enhance the effectiveness of co-administered antibiotics or other therapeutic agents.

The biological activity of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde can be attributed to its ability to form Schiff bases with primary amines, leading to imine formation. This reaction is significant for modifying proteins and other biomolecules through covalent bonding mechanisms, which may affect various cellular pathways and contribute to its therapeutic potential.

Comparative Analysis

To understand the unique features of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde, a comparison with structurally similar compounds is beneficial:

Compound Name Molecular Formula Unique Features
4-[Methyl(phenyl)amino]benzaldehydeC_{14}H_{15}N OContains a phenyl group instead of an octadecyl chain
N,N-DimethylhexadecanamineC_{19}H_{41}NA shorter alkyl chain compared to octadecyl
OctadecylamineC_{18}H_{39}NA simple amine without the aldehyde functionality
BenzylamineC_{7}H_{9}NLacks the long-chain alkyl component

The combination of an aldehyde functional group with a long-chain alkylamine structure provides distinct chemical properties and biological activities not found in simpler analogs.

Case Studies

Recent studies have further elucidated the biological activity of 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde:

  • Drug Delivery Systems : Research has shown that this compound can enhance the solubility and bioavailability of poorly soluble drugs by forming stable complexes with them, thereby improving their therapeutic efficacy.
  • Antimicrobial Efficacy : In vitro studies demonstrated that 4-{[Methyl(octadecyl)amino]methyl}benzaldehyde exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
  • Cell Membrane Interaction Studies : Experiments using model lipid bilayers showed that the compound alters membrane properties significantly, which could be leveraged for targeted drug delivery applications.

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